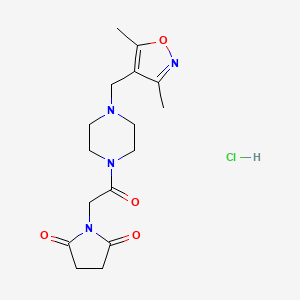
1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C16H23ClN4O4 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound notable for its intricate structure and potential biological activities. The compound features a pyrrolidine ring, a diketone moiety, and a piperazine derivative substituted with a 3,5-dimethylisoxazole group. This unique architecture suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.
Molecular Formula: C16H23ClN4O4
Molecular Weight: 366.83 g/mol
The compound's structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through cycloaddition reactions involving appropriate precursors.
- Attachment to Piperazine: The isoxazole is linked to the piperazine ring via various coupling reactions.
- Formation of the Pyrrolidine Dione Core: This is accomplished through cyclization reactions involving diketone precursors.
These synthetic methodologies are crucial for obtaining high yields and purity of the final product.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Potential activities include:
- Antitumor Activity: Similar compounds have shown selective inhibition against various cancer cell lines by targeting specific enzymes involved in tumor progression.
- Antimicrobial Effects: Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting bacterial and fungal growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting specific enzymes |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity are influenced by the structural components, particularly the isoxazole and piperazine moieties.
Research indicates that compounds with similar structures can modulate signaling pathways associated with cell proliferation and apoptosis, suggesting that this compound may also engage in such mechanisms.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Anticancer Activity in Breast Cancer Cells:
A study examined pyrazole derivatives similar to this compound and found significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines when used in combination with doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy . -
Antimicrobial Evaluation:
Research on related diketone derivatives demonstrated varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing promising candidates for further development .
科学研究应用
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit selective inhibition of enzymes involved in disease processes, suggesting that 1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride may possess antimicrobial properties. For instance, derivatives in related studies have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Potential
The presence of the isoxazole moiety hints at potential anti-inflammatory effects. Compounds with similar structures have been investigated for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .
Anticancer Activity
Research on structurally related compounds has demonstrated their efficacy against various cancer cell lines. For example, studies have shown that derivatives with piperazine rings can exhibit cytotoxic effects against cancer cells such as HCT116 and MCF7 . This suggests that the compound could be further explored for anticancer applications.
Study 1: Antimicrobial Efficacy
A study conducted on similar piperazine derivatives demonstrated significant antimicrobial activity against gram-positive bacteria compared to gram-negative strains. The results indicated that modifications in the piperazine structure could enhance antibacterial properties .
Study 2: Anticancer Properties
In vitro studies on related compounds showed promising results in inhibiting growth in various cancer cell lines. The compounds were evaluated using the NCI-60 cell line panel, revealing potent cytotoxic effects against specific cancer types .
属性
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4.ClH/c1-11-13(12(2)24-17-11)9-18-5-7-19(8-6-18)16(23)10-20-14(21)3-4-15(20)22;/h3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQDEMCJZNYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













